molecular formula C21H24FN3O4S B3017172 N1-(2-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898449-76-8

N1-(2-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B3017172
CAS No.: 898449-76-8
M. Wt: 433.5
InChI Key: KOVDODCWZIEUOP-UHFFFAOYSA-N
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Description

N1-(2-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H24FN3O4S and its molecular weight is 433.5. The purity is usually 95%.
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Scientific Research Applications

Arylsulfonamide Derivatives as α1-Adrenergic Receptor Antagonists

A study focused on the synthesis of arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines to develop new α1-adrenoceptor antagonists with a uroselective profile. The compounds showed high-to-moderate affinity for the α1-adrenoceptor and behaved as antagonists at both α1A and α1B subtypes, suggesting potential applications in the treatment of conditions like hypertension and benign prostatic hyperplasia without significant blood pressure effects (Rak et al., 2016).

Oxidative Enantioselective α-Fluorination of Aliphatic Aldehydes

Another study described the oxidative enantioselective α-fluorination of simple aliphatic aldehydes using N-heterocyclic carbene catalysis, with N-fluorobis(phenyl)sulfonimide serving as both the oxidant and the "F" source. This research provides a foundation for the development of novel fluorinated compounds with potential applications in medicinal chemistry and drug design (Li et al., 2014).

Disulfiram Inhibits Defluorination of 18F-FCWAY

Research has shown that disulfiram can inhibit the defluorination of 18F-FCWAY, a PET radioligand for imaging serotonin 5-HT1A receptors, by about 70%, enhancing the visualization of 5-HT1A receptor in the brain. This indicates potential applications of disulfiram and similar compounds in improving the accuracy and effectiveness of PET imaging for neurological research and diagnostics (Ryu et al., 2007).

Anti-bacterial Study of N-substituted Derivatives

A study on the synthesis and anti-bacterial activity of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to talented anti-bacterial activity. These findings suggest potential applications in the development of new antibacterial agents (Khalid et al., 2016).

Role of Orexin-1 Receptor Mechanisms

A study evaluated the role of Orexin-1 receptor mechanisms in compulsive food consumption, using selective OX1R antagonist GSK1059865. This research could lead to new treatments for binge eating and possibly other eating disorders with a compulsive component, demonstrating the therapeutic potential of targeting specific receptors in the brain (Piccoli et al., 2012).

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2-fluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4S/c22-18-11-4-5-12-19(18)24-21(27)20(26)23-14-13-16-8-6-7-15-25(16)30(28,29)17-9-2-1-3-10-17/h1-5,9-12,16H,6-8,13-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVDODCWZIEUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.